2-Bromo-4-chloro-6-[(E)-[(2-hydroxy-6-methylphenyl)imino]methyl]phenol
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Overview
Description
2-Bromo-4-chloro-6-[(E)-[(2-hydroxy-6-methylphenyl)imino]methyl]phenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of bromine, chlorine, and hydroxyl groups attached to a benzene ring, along with an imine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-6-[(E)-[(2-hydroxy-6-methylphenyl)imino]methyl]phenol typically involves multi-step organic reactions. One common method involves the bromination and chlorination of phenol derivatives, followed by the introduction of the imine group through a condensation reaction with an appropriate aldehyde or ketone. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are mixed under controlled conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form. The use of advanced technologies and equipment ensures the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-6-[(E)-[(2-hydroxy-6-methylphenyl)imino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4-chloro-6-[(E)-[(2-hydroxy-6-methylphenyl)imino]methyl]phenol has several applications in scientific research:
Chemistry: Used as a reactant in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-6-[(E)-[(2-hydroxy-6-methylphenyl)imino]methyl]phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Generating Reactive Oxygen Species (ROS): Inducing oxidative stress in cells, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chlorophenol: A simpler derivative with only bromine and chlorine substituents.
4-Bromo-2,6-dichloroaniline: Contains bromine and chlorine atoms but with an amine group instead of a hydroxyl group.
2-Bromo-4-methylphenol: Similar structure but with a methyl group instead of an imine group.
Uniqueness
2-Bromo-4-chloro-6-[(E)-[(2-hydroxy-6-methylphenyl)imino]methyl]phenol is unique due to the presence of both halogen atoms and an imine group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H11BrClNO2 |
---|---|
Molecular Weight |
340.60 g/mol |
IUPAC Name |
2-bromo-4-chloro-6-[(2-hydroxy-6-methylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C14H11BrClNO2/c1-8-3-2-4-12(18)13(8)17-7-9-5-10(16)6-11(15)14(9)19/h2-7,18-19H,1H3 |
InChI Key |
GEYQWAARPQQBCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)O)N=CC2=C(C(=CC(=C2)Cl)Br)O |
Origin of Product |
United States |
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